AM-1638
Beschreibung
AM-1638, also known as AMG-1638, is a potent and orally Bioavailable GPR40/FFA1 Full Agonist. Activation of FFA1 (GPR40), a member of G protein-coupling receptor family A, is mediated by medium- and long-chain fatty acids and leads to amplification of glucose-stimulated insulin secretion, suggesting a potential role for free fatty acid 1 (FFA1) as a target for type 2 diabetes.
Biologische Aktivität
AM-1638 is a synthetic compound that serves as a full agonist for the G protein-coupled receptor (GPCR) GPR40, which is implicated in various biological processes, particularly in glucose metabolism and inflammation. This article provides a detailed overview of the biological activity of this compound, focusing on its mechanisms, effects on cellular pathways, and potential therapeutic applications.
This compound activates GPR40, leading to significant intracellular signaling changes. It has been shown to stimulate the secretion of incretin hormones such as GLP-1 and GIP, which play crucial roles in insulin secretion and glucose homeostasis. The compound binds to an allosteric site distinct from other known GPR40 agonists, enhancing its efficacy compared to partial agonists like TAK-875 .
Key Findings:
- Full Agonism : this compound demonstrates full agonistic activity at GPR40, leading to increased intracellular calcium and cyclic AMP levels, which are vital for insulin secretion .
- Antioxidant Effects : In endothelial cells, this compound treatment has been linked to the activation of the NRF2 signaling pathway, resulting in reduced oxidative stress and enhanced expression of antioxidant proteins such as HO-1 and NQO1 .
Table 1: Effects of this compound on Cellular Responses
Parameter | Effect of this compound | Mechanism |
---|---|---|
NRF2 Translocation | Increased | Activation of GPR40 leading to NRF2 signaling |
Superoxide Production | Decreased | Inhibition of oxidative stress via NRF2 pathway |
Cytotoxicity | Attenuated | Protection against palmitate-induced cell death |
Incretin Secretion | Enhanced | Stimulation of GLP-1 and GIP release |
Case Studies and Research Findings
-
Endothelial Cell Protection :
A study demonstrated that this compound significantly reduced palmitate-induced oxidative stress in human umbilical vein endothelial cells (HUVECs). The activation of the NRF2 pathway was crucial for these protective effects. When NRF2 was inhibited using ML385, the beneficial effects of this compound were abolished, indicating a strong dependence on this signaling pathway . -
Comparative Efficacy :
In preclinical studies comparing this compound with other GPR40 agonists such as AMG837, this compound exhibited superior efficacy in stimulating insulin secretion and improving glycemic control in diabetic models. Specifically, it was found that this compound had a more favorable pharmacological profile than partial agonists, indicating its potential as a therapeutic agent for managing type 2 diabetes . -
Pharmacological Characterization :
Detailed pharmacological studies have characterized the binding affinity and cooperativity of this compound at GPR40. It has been reported that this compound exhibits a log affinity at the unoccupied receptor of 7.58 ± 0.07, demonstrating strong binding characteristics that enhance its biological activity .
Potential Therapeutic Applications
The biological activities of this compound suggest several therapeutic applications:
- Diabetes Management : Given its ability to enhance incretin secretion and improve insulin sensitivity, this compound may be developed as a treatment option for type 2 diabetes.
- Cardiovascular Health : The protective effects against oxidative stress in endothelial cells indicate potential applications in treating vascular diseases such as atherosclerosis .
Eigenschaften
IUPAC Name |
(3S)-3-cyclopropyl-3-[3-[[3-(5,5-dimethylcyclopenten-1-yl)-4-(2-fluoro-5-methoxyphenyl)phenyl]methoxy]phenyl]propanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C33H35FO4/c1-33(2)15-5-8-30(33)28-16-21(9-13-26(28)29-18-24(37-3)12-14-31(29)34)20-38-25-7-4-6-23(17-25)27(19-32(35)36)22-10-11-22/h4,6-9,12-14,16-18,22,27H,5,10-11,15,19-20H2,1-3H3,(H,35,36)/t27-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CHEANNSDVJOIBS-MHZLTWQESA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCC=C1C2=C(C=CC(=C2)COC3=CC=CC(=C3)C(CC(=O)O)C4CC4)C5=C(C=CC(=C5)OC)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC1(CCC=C1C2=C(C=CC(=C2)COC3=CC=CC(=C3)[C@@H](CC(=O)O)C4CC4)C5=C(C=CC(=C5)OC)F)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C33H35FO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001102788 | |
Record name | (βS)-β-Cyclopropyl-3-[[2-(5,5-dimethyl-1-cyclopenten-1-yl)-2′-fluoro-5′-methoxy[1,1′-biphenyl]-4-yl]methoxy]benzenepropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001102788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
514.6 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1142214-62-7 | |
Record name | (βS)-β-Cyclopropyl-3-[[2-(5,5-dimethyl-1-cyclopenten-1-yl)-2′-fluoro-5′-methoxy[1,1′-biphenyl]-4-yl]methoxy]benzenepropanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1142214-62-7 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | (βS)-β-Cyclopropyl-3-[[2-(5,5-dimethyl-1-cyclopenten-1-yl)-2′-fluoro-5′-methoxy[1,1′-biphenyl]-4-yl]methoxy]benzenepropanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID001102788 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.